N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
Description
This compound is a sulfonamide derivative featuring a hexahydropyrido[3,2,1-ij]quinoline core substituted with a 3-oxo group and a 4-fluoro-3-(trifluoromethyl)phenyl moiety. Its molecular formula is C₁₉H₁₅F₄N₂O₃S, with a monoisotopic mass of 436.07 g/mol. The trifluoromethyl and fluoro substituents on the phenyl ring enhance lipophilicity and metabolic stability, making it a candidate for therapeutic applications requiring prolonged bioavailability .
Properties
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F4N2O3S/c20-16-5-4-13(10-15(16)19(21,22)23)24-29(27,28)14-8-11-2-1-7-25-17(26)6-3-12(9-14)18(11)25/h4-5,8-10,24H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRLTUHLEQDXDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=CC(=C(C=C4)F)C(F)(F)F)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F4N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the trifluoromethyl group . The reaction conditions often require the use of organoboron reagents, palladium catalysts, and appropriate solvents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring and the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following table summarizes critical structural and physicochemical differences between the target compound and its analogues:
Substituent Effects on Bioactivity
- Metabolic Stability: Trifluoromethyl groups are known to resist oxidative metabolism, which may extend the half-life of the target compound relative to non-fluorinated analogues .
- Solubility : The methoxy-substituted compound () likely exhibits higher aqueous solubility due to the polar OCH₃ group, whereas the target compound’s fluorinated substituents favor membrane permeability .
Computational and Experimental Comparisons
- Graph-Based Similarity Analysis: Methods described in highlight that the hexahydropyrido-quinoline core is conserved across analogues, but substituent variations significantly alter biochemical behavior. For instance, the absence of the 4-fluoro group in ’s compound reduces steric clash in binding assays .
- Hit Dexter 2.0 Predictions : Tools like Hit Dexter 2.0 () could classify the target compound as "dark chemical matter" due to its unique fluorinated substituents, which may reduce promiscuous binding compared to simpler analogues .
Research Findings and Implications
- Synthetic Challenges : The introduction of multiple fluorine atoms (as in the target compound) requires specialized fluorination techniques, increasing synthesis complexity compared to methoxy or single-CF₃ analogues .
- Lumping Strategies : ’s lumping approach could group the target compound with other trifluoromethyl-substituted sulfonamides for high-throughput screening, though its unique 4-fluoro group may warrant separate evaluation .
Biological Activity
N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a complex chemical compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by a hexahydropyridoquinoline core with a sulfonamide group and a trifluoromethyl-substituted phenyl moiety. The presence of fluorine atoms is known to enhance biological activity through increased metabolic stability and improved lipophilicity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes relevant to disease pathways. For instance, similar compounds with trifluoromethyl groups have demonstrated inhibition of cholinesterases and cyclooxygenases, indicating potential anti-inflammatory and neuroprotective effects .
- Protein Interaction : Molecular docking studies suggest that the trifluoromethyl group facilitates strong interactions with protein targets via hydrogen and halogen bonding. This increases the likelihood of successful binding to active sites on enzymes .
In Vitro Studies
In vitro evaluations have highlighted the following activities:
- Antitumor Activity : Compounds structurally related to this compound have shown promising results against various cancer cell lines. For example:
- Cholinesterase Inhibition : The compound exhibited significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's .
In Vivo Studies
Preclinical studies indicate that compounds similar to this sulfonamide demonstrate good pharmacokinetic profiles in animal models. They exhibit favorable absorption and distribution characteristics that are essential for therapeutic efficacy .
Case Studies
Several case studies highlight the potential applications of this compound:
- Cancer Treatment : A study focusing on c-KIT kinase inhibitors demonstrated that derivatives of this compound could effectively target drug-resistant cancer cells in vivo .
- Neuroprotective Effects : Research indicates that compounds with similar structures may provide neuroprotective benefits by modulating cholinergic signaling pathways through enzyme inhibition .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the hexahydropyrido[3,2,1-ij]quinoline core, followed by sulfonamide coupling. Critical steps include:
- Ring closure : Cyclization under reflux with catalysts like p-toluenesulfonic acid ().
- Sulfonamide coupling : Reaction of the core with 4-fluoro-3-(trifluoromethyl)aniline derivatives using coupling agents (e.g., EDCI/HOBt) in anhydrous DMF ().
- Purification : Column chromatography (silica gel, gradient elution) and recrystallization to achieve ≥95% purity (). Optimization of temperature, solvent polarity, and stoichiometry is critical to avoid side products like N-alkylated impurities .
Q. How is the structural integrity of the compound confirmed?
Structural validation employs:
- NMR spectroscopy : H and C NMR to verify proton environments and carbon frameworks (e.g., sulfonamide NH resonance at δ 9.8–10.2 ppm) ().
- Mass spectrometry (ESI-MS) : Confirmation of molecular ion peaks (e.g., [M+H] at m/z 467.2) ().
- X-ray crystallography : Resolving the hexahydropyridoquinoline core’s bicyclic conformation ().
Q. What analytical techniques ensure purity for pharmacological assays?
- HPLC : Reverse-phase C18 columns (e.g., 95% acetonitrile/water) with UV detection at 254 nm; retention time consistency (e.g., 1.31–1.37 min) ().
- TLC monitoring : Ethyl acetate/hexane (3:7) to track reaction progress and detect intermediates ().
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields?
Discrepancies in yields (e.g., 49–92% in similar compounds) arise from:
- Reagent quality : Anhydrous solvents vs. trace moisture ().
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) vs. acid/base conditions (). Mitigation strategies:
- Design of Experiments (DoE) to optimize parameters (temperature, solvent ratios).
- Comparative studies using alternative coupling agents (e.g., HATU vs. EDCI) ().
Q. What computational methods model interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding to enzymes (e.g., topoisomerases) ().
- CoMFA/CoMSIA : 3D-QSAR models correlating substituent effects (e.g., trifluoromethyl groups) with activity ().
- MD simulations : GROMACS to assess stability of ligand-target complexes over 100 ns trajectories ().
Q. How do structural modifications (e.g., fluorination) impact bioactivity?
SAR studies reveal:
- Fluorine atoms : Enhance metabolic stability and target affinity via hydrophobic interactions ().
- Sulfonamide group : Critical for hydrogen bonding with catalytic residues (e.g., Asp86 in topoisomerase IV) ().
- Pyridine/pyrrolo rings : Modulate solubility; methyl groups reduce cytotoxicity ().
Q. What challenges arise in characterizing metabolic pathways?
- Phase I metabolites : Use LC-MS/MS to identify hydroxylation or N-dealkylation products ().
- Species differences : Rat vs. human microsomes show variability in CYP450-mediated oxidation ().
- Stability assays : PBS (pH 7.4) and simulated gastric fluid to assess degradation kinetics ().
Q. What strategies ensure enantiomeric purity during synthesis?
- Chiral chromatography : Use of Chiralpak AD-H columns with hexane/isopropanol (85:15) ().
- Asymmetric catalysis : (S)-Proline-mediated cyclization to favor desired enantiomers ().
- Circular dichroism (CD) : Verify optical rotation and enantiomeric excess (>99%) ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
